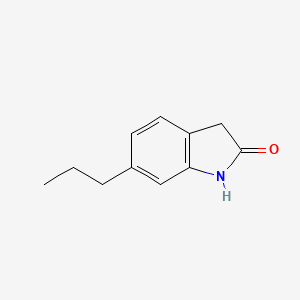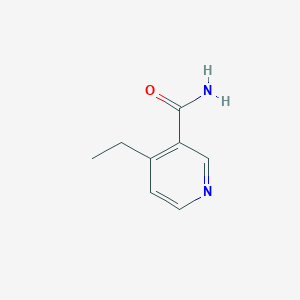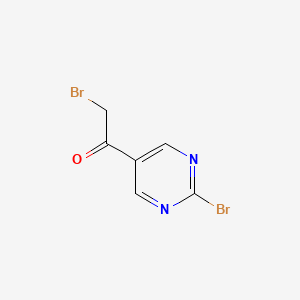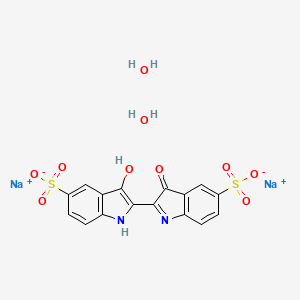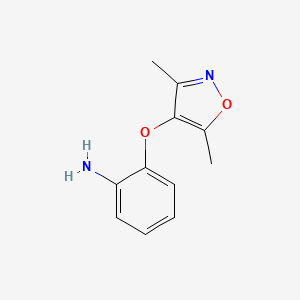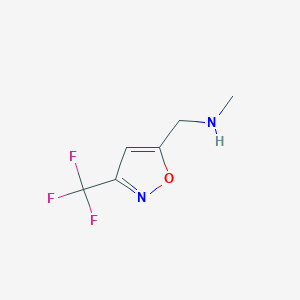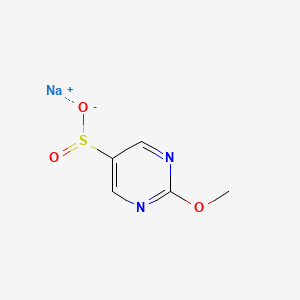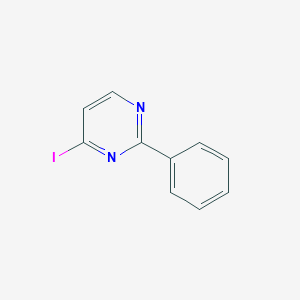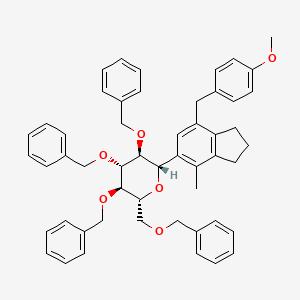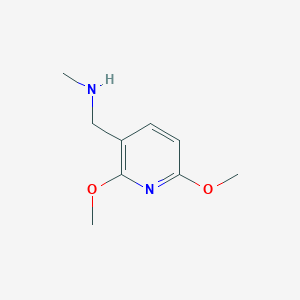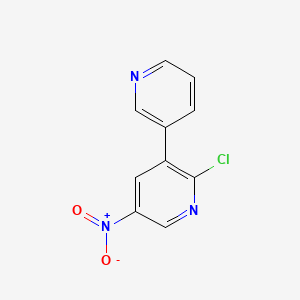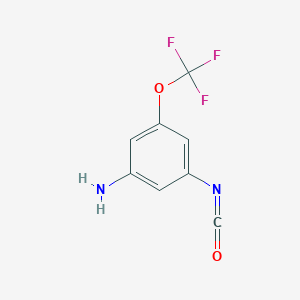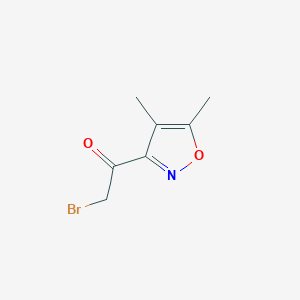
2-Bromo-1-(4,5-dimethylisoxazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4,5-dimethylisoxazol-3-yl)ethanone is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4,5-dimethylisoxazol-3-yl)ethanone typically involves the bromination of 1-(4,5-dimethylisoxazol-3-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4,5-dimethylisoxazol-3-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted isoxazole derivatives.
Reduction: Formation of 1-(4,5-dimethylisoxazol-3-yl)ethanol.
Oxidation: Formation of 1-(4,5-dimethylisoxazol-3-yl)acetic acid.
Scientific Research Applications
2-Bromo-1-(4,5-dimethylisoxazol-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed in the preparation of various heterocyclic compounds and as a building block for more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4,5-dimethylisoxazol-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets involved can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone
- 2-Bromo-1-(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)ethanone
- 2-Bromo-1-(3-(4-fluorophenyl)-5-methylisoxazol-4-yl)ethanone
Uniqueness
2-Bromo-1-(4,5-dimethylisoxazol-3-yl)ethanone is unique due to its specific substitution pattern on the isoxazole ring, which can influence its reactivity and biological activity. The presence of the bromine atom and the dimethyl groups can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .
Properties
CAS No. |
98280-13-8 |
|---|---|
Molecular Formula |
C7H8BrNO2 |
Molecular Weight |
218.05 g/mol |
IUPAC Name |
2-bromo-1-(4,5-dimethyl-1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C7H8BrNO2/c1-4-5(2)11-9-7(4)6(10)3-8/h3H2,1-2H3 |
InChI Key |
GPYRWKFNHGNRSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C(=O)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B15247267.png)
![tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B15247273.png)
